![molecular formula C19H21F3N2O2 B2913715 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 954078-30-9](/img/structure/B2913715.png)
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in treating various types of cancer. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor (BCR) signaling.
Scientific Research Applications
Metabolism and Pharmacokinetics
A study on the metabolism of Flumatinib, a tyrosine kinase inhibitor related to N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide, in chronic myelogenous leukemia patients revealed several insights. The main metabolites were products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, showing the significance of electron-withdrawing groups in facilitating amide bond cleavage leading to the formation of carboxylic acid and amine in vivo (Gong, Chen, Deng, & Zhong, 2010).
Neuroinflammation Imaging
[11C]CPPC, a PET radiotracer specific for CSF1R, is used for imaging reactive microglia and disease-associated microglia in neuroinflammation. This compound shares structural similarities with N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide and can noninvasively monitor neuroinflammatory effects in various neuropsychiatric disorders, including Alzheimer’s disease and Parkinson’s disease (Horti et al., 2019).
Antibacterial Activity
The antibacterial activity of metal complexes of benzamides, structurally related to the compound , was studied. Copper complexes of these benzamides exhibited better activities against various bacterial strains compared to free ligands and standard antibiotics, highlighting their potential in antibacterial applications (Khatiwora et al., 2013).
Anti-Acetylcholinesterase Activity
1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to the compound , showed significant anti-acetylcholinesterase activity. This indicates potential applications in treating conditions like Alzheimer's disease, where acetylcholinesterase inhibitors are used (Sugimoto et al., 1990).
Antiarrhythmic Activity
Benzamides with heterocyclic amide side chains, similar in structure to N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide, have been evaluated for antiarrhythmic activity. Compounds like flecainide acetate showed promising results in clinical trials for treating arrhythmias (Banitt et al., 1977).
properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O2/c20-19(21,22)16-4-1-3-15(11-16)18(25)23-12-14-6-8-24(9-7-14)13-17-5-2-10-26-17/h1-5,10-11,14H,6-9,12-13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRFZQVKTYSORZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.